![molecular formula C25H37NO4 B601881 (5Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((1E,3R)-3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl)-N-ethyl-5-heptenamide CAS No. 1163135-92-9](/img/structure/B601881.png)
(5Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((1E,3R)-3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl)-N-ethyl-5-heptenamide
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a cyclopentyl ring, a phenyl ring, and multiple hydroxyl (-OH) groups. The presence of multiple chiral centers (indicated by the R and S designations) suggests that this compound may exist in multiple stereoisomers .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and chiral centers. The (5Z) designation indicates the configuration of a double bond, and the (1R,2R,3R,5S) and (1E,3R) designations indicate the configurations of the chiral centers .Scientific Research Applications
Ophthalmology
Bimatoprost: is widely used in ophthalmology for the treatment of glaucoma and ocular hypertension. It reduces intraocular pressure by increasing the outflow of aqueous humor through both the trabecular meshwork and uveoscleral pathways . It is well absorbed through the cornea and starts lowering intraocular pressure after four hours, lasting for at least 24 hours .
Dermatology
In dermatology, Bimatoprost has been explored for its potential in treating hair loss disorders like alopecia and promoting eyelash growth. It is thought to extend the anagen phase of the hair cycle, thereby stimulating hair growth .
Cosmetic Applications
Bimatoprost: is used cosmetically to enhance eyelash prominence. It is applied topically to the base of the eyelashes and can lead to longer, thicker, and darker lashes .
Pharmacokinetic Studies
Pharmacokinetic studies of Bimatoprost have shown that it is rapidly absorbed and eliminated from the systemic circulation following ocular dosing, with no drug accumulation noted following multiple dosing .
Safety and Regulatory Compliance
Bimatoprost: is regulated for safety, with guidelines provided by agencies such as the FDA. It is classified for various hazards, including genetic defects and damage to fertility or the unborn child, under safety data sheets .
Clinical Trials
Bimatoprost: has been the subject of numerous clinical trials to assess its efficacy and safety in treating ocular conditions. These trials are crucial for understanding the drug’s therapeutic potential and for regulatory approval .
Industrial Synthesis
The industrial synthesis of Bimatoprost involves complex chemical processes. Recent advances include a chemoenzymatic total synthesis from readily available dichloro-containing bicyclic ketone, guided by biocatalytic retrosynthesis .
Pharmacodynamics
The pharmacodynamics of Bimatoprost involve mimicking the effects of prostamides, specifically prostaglandin F2α, to stimulate aqueous humor outflow and relieve elevated intraocular pressure .
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21-,22-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOKCDNYWBIDND-ZPFRTTICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((1E,3R)-3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl)-N-ethyl-5-heptenamide | |
CAS RN |
1163135-92-9 | |
Record name | 7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((1E,3R)-3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl)-N-ethyl-5-heptenamide, (5Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1163135929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-N-ethyl-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((3R,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-((1R,2R,3R,5S)-3,5-DIHYDROXY-2-((1E,3R)-3-HYDROXY-5-PHENYL-1-PENTEN-1-YL)CYCLOPENTYL)-N-ETHYL-5-HEPTENAMIDE, (5Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY922N486Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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